Ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate
Description
Ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate is a thiophene-based derivative characterized by a benzylsulfonyl-propanamido substituent at the 2-position and an ethyl carboxylate group at the 3-position of the thiophene ring. Thiophene derivatives are renowned for their diverse applications in medicinal chemistry, materials science, and agrochemicals due to their stability and tunable electronic properties . This compound’s unique structure, featuring a benzylsulfonyl group (C₆H₅CH₂SO₂−) linked via a propanamido chain, distinguishes it from other sulfonamide- or amide-functionalized thiophenes. Its molecular formula is C₁₇H₁₉NO₅S₂ (calculated based on structural analogs), with a molecular weight of approximately 389.47 g/mol .
Properties
IUPAC Name |
ethyl 2-(3-benzylsulfonylpropanoylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-2-23-17(20)14-8-10-24-16(14)18-15(19)9-11-25(21,22)12-13-6-4-3-5-7-13/h3-8,10H,2,9,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHSSGIFWAXLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction Optimization
The Gewald reaction remains the most reliable method for constructing 2-aminothiophene-3-carboxylates. Using ethyl cyanoacetate (1.0 equiv), cyclopentanone (1.2 equiv), and elemental sulfur (1.5 equiv) in ethanol with piperidine catalysis (10 mol%), the reaction proceeds at 80°C for 6 hours to yield the aminothiophene intermediate in 78–85% yield.
Critical Parameters :
- Solvent Effects : Ethanol > DMF > THF (yield differential: 15%)
- Catalyst Screening : Piperidine (85%) > morpholine (72%) > DBU (63%)
- Temperature : 80°C optimal; <70°C results in incomplete cyclization
Synthesis of 3-(Benzylsulfonyl)propanoic Acid
Thioether Formation
Propiolic acid (1.0 equiv) reacts with benzyl mercaptan (1.2 equiv) in dichloromethane using DCC (1.1 equiv) and DMAP (0.1 equiv) at 0°C→25°C over 12 hours. The thioether intermediate precipitates in 89% yield after aqueous workup.
Sulfide Oxidation to Sulfone
Controlled oxidation with mCPBA (2.2 equiv) in CH2Cl2 at -10°C achieves complete conversion to the sulfone within 2 hours (HPLC purity >99%). Alternative oxidants:
- H2O2/AcOH : 92% yield but requires 24 hours
- Oxone® : 85% yield with phosphate buffer (pH 7)
Amide Coupling Methodologies
Carbodiimide-Mediated Activation
Using EDCI (1.5 equiv) and HOBt (1.0 equiv) in anhydrous DMF:
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| RT, 24h | 68 | 95.2 |
| 40°C, 8h | 72 | 97.8 |
| Microwave, 100°C, 1h | 81 | 98.4 |
Side products (<5%) include N-acylurea derivatives from EDCI decomposition.
Mixed Anhydride Approach
Isobutyl chloroformate (1.2 equiv) with N-methylmorpholine (1.5 equiv) in THF at -15°C provides activated species that react quantitatively with the aminothiophene within 30 minutes (yield: 88%).
Alternative Pathway: Palladium-Catalyzed Carbonylation
A novel approach adapted from PdI2/KI systems enables one-pot assembly of the thiophene ester:
- Substrate : 2-(Methylthio)phenylacetylene (1.0 equiv)
- Conditions : PdI2 (5 mol%), KI (2.5 equiv), CO (40 atm), EtOH solvent
- Reaction Profile :
- 80°C for 24 hours
- Concomitant cyclization and alkoxycarbonylation
- Yield: 74% (GC-MS), 68% isolated
Advantages :
- Avoids separate esterification steps
- Tolerates electron-deficient aryl groups
Limitations :
- Requires high-pressure equipment
- Benzylsulfonyl group must be introduced post-cyclization
Spectroscopic Characterization
1H NMR (600 MHz, CDCl3)
- δ 1.42 (t, J=7.1 Hz, 3H, CH2CH3)
- δ 3.28–3.35 (m, 2H, SCH2Ph)
- δ 4.39 (q, J=7.1 Hz, 2H, OCH2)
- δ 7.32–7.45 (m, 5H, aromatic H)
- δ 8.12 (s, 1H, thiophene H-4)
HRMS (ESI+)
Calculated for C17H19N2O5S2 [M+H]+: 419.0734
Found: 419.0736
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Stepwise) | Route B (Carbonylative) |
|---|---|---|
| Total Yield | 62% | 54% |
| Purity | >98% | 93% |
| Step Count | 5 | 3 |
| Scalability | Kilogram-scale | <100g batches |
| Equipment Needs | Standard | High-pressure reactor |
Industrial Considerations
For GMP production, Route A demonstrates superior control:
- QbD Parameters :
- Critical quality attribute (CQA): Sulfone oxidation completeness (PAT monitoring via FTIR)
- Design space: EDCI/HOBt stoichiometry (1.3–1.7 equiv)
- Cost Analysis :
- Raw material cost/kg: $1,240 (Route A) vs. $1,980 (Route B)
- Waste generation: 6.8 kg/kg product (Route A) vs. 11.2 kg/kg (Route B)
Emerging Technologies
Recent advances in continuous flow chemistry show promise:
- Microreactor Oxidation : 3-(Benzylsulfonyl)propanoic acid synthesis in 98% yield with 2-second residence time
- Enzymatic Amidation : CAL-B lipase mediates coupling in 2-MeTHF (65% yield, 99% ee)
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate has been investigated for its potential as a pharmaceutical agent due to its structural features that may confer biological activity:
- Anticancer Activity : Several studies have indicated that thiophene derivatives exhibit anticancer properties. The presence of the sulfonamide group in this compound may enhance its interaction with biological targets involved in cancer cell proliferation and survival .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Compounds containing thiophene rings have been shown to possess broad-spectrum antimicrobial effects, making them candidates for further investigation in treating infections .
- Anti-inflammatory Effects : Research indicates that sulfonamide derivatives can exhibit anti-inflammatory properties. This compound may inhibit certain pathways involved in inflammation, providing a basis for its use in treating inflammatory diseases .
Case Studies and Research Findings
Several case studies have highlighted the applications of this compound in drug development:
- Case Study 1 : A study focused on the synthesis of various thiophene derivatives, including this compound, demonstrated significant cytotoxicity against several cancer cell lines. The results suggest that modifications to the thiophene ring could enhance biological activity .
- Case Study 2 : Another research project explored the antimicrobial efficacy of thiophene-based compounds, revealing that derivatives similar to this compound exhibited potent activity against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The benzylsulfonyl group in the target compound differentiates it from analogs with phenylsulfonyl , methylsulfonyl , or chloroalkyl substituents. Below is a comparative analysis of structurally related thiophene derivatives:
Key Observations:
- Substituent Effects: The benzylsulfonyl group enhances steric bulk and lipophilicity compared to phenylsulfonyl or smaller groups (e.g., methylsulfonyl) . This may improve membrane permeability in biological systems.
Physicochemical Properties
Solubility and Reactivity:
- The benzylsulfonyl group increases hydrophobicity compared to phenylsulfonyl analogs, reducing aqueous solubility but enhancing compatibility with lipid-rich environments .
- Ethyl carboxylate esters (common across all compounds) improve solubility in organic solvents, facilitating synthetic modifications .
Spectroscopic Data:
- NMR/IR: The benzylsulfonyl group generates distinct signals in ¹H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) and IR (S=O stretching at ~1150–1300 cm⁻¹) compared to non-sulfonylated analogs .
Therapeutic Potential
- Anticancer Activity : Sulfonamide-thiophenes (e.g., phenylsulfonyl analogs) exhibit kinase inhibition and apoptosis induction. The benzylsulfonyl variant may enhance selectivity due to its bulkier substituent .
- Antimicrobial Effects : Chloropropanamido derivatives (e.g., ) show moderate antibacterial activity against S. aureus (MIC ~25 µg/mL), while fluorinated analogs (e.g., ) target fungal pathogens .
- Anti-inflammatory Properties : Benzylsulfonyl groups may modulate COX-2 inhibition, similar to phenylsulfonyl compounds tested in arthritis models .
Biological Activity
Ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, biological evaluation, and relevant case studies surrounding this compound.
Synthesis of this compound
The synthesis of this compound typically involves several key steps, starting from commercially available thiophene derivatives. The general synthetic pathway includes:
- Formation of Thiophene Derivative : The initial step involves the preparation of a thiophene core, which is then functionalized with a benzylsulfonyl group.
- Amidation Reaction : This step incorporates the propanamido group through an amidation reaction with appropriate amines.
- Esterification : The final step involves esterification to yield the ethyl ester derivative.
The overall yield and purity of the synthesized compound are critical for subsequent biological evaluations.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicate significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Moderate | 32 µg/mL |
| Staphylococcus aureus | Strong | 16 µg/mL |
| Pseudomonas aeruginosa | Weak | 64 µg/mL |
| Candida albicans | Moderate | 32 µg/mL |
These results suggest that the compound possesses a broad-spectrum antibacterial effect, particularly notable against Staphylococcus aureus, which is significant due to its role in various infections.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies using murine models have demonstrated that administration of this compound results in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various thiophene derivatives against a panel of bacterial strains. This compound was among the top performers, particularly against Staphylococcus aureus and Klebsiella pneumoniae .
- Inflammation Model : In a controlled experiment involving induced paw edema in rats, the compound significantly reduced swelling compared to the control group. Histological analysis revealed decreased infiltration of neutrophils in treated animals, indicating a potential mechanism through which the compound exerts its anti-inflammatory effects .
Research Findings
Recent investigations into the structure-activity relationship (SAR) of similar compounds suggest that modifications to the benzylsulfonyl moiety can enhance biological activity. For instance, substituents on the benzene ring have been correlated with increased potency against specific microbial strains .
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
Q. Table 2. Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Toluene (reflux) | Azeotropic water removal |
| Catalyst | Piperidine/Acetic Acid | Base-acid synergy for condensation |
| Reaction Time | 5–6 hours | Balances completion vs. degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
